

A Technical Guide to Fmoc-L-Phenylalanine Pentafluorophenyl Ester (Fmoc-Phe-OPfp)

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Compound of Interest

Compound Name: Fmoc-Phe-OPfp

Cat. No.: B557288

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This document provides a comprehensive technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (**Fmoc-Phe-OPfp**), a critical reagent in the field of peptide chemistry. It details the compound's chemical and physical properties, structure, and its application in solid-phase peptide synthesis (SPPS), offering in-depth experimental protocols for its use.

Core Chemical and Physical Properties

Fmoc-Phe-OPfp is an activated amino acid derivative designed for efficient peptide synthesis. [1][2] The pentafluorophenyl (OPfp) ester group serves as an excellent leaving group, facilitating rapid and efficient amide bond formation with the free N-terminal amine of a growing peptide chain, even with sterically hindered amino acids. [3] Its high purity is crucial for minimizing side-product formation and simplifying the purification of the final peptide. [3]

Quantitative physical and chemical data are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	86060-92-6	[1][4]
Molecular Formula	C ₃₀ H ₂₀ F ₅ NO ₄	[1][4][5]
Molecular Weight	553.48 g/mol	[6]
553.5 g/mol	[1][4]	
Melting Point	149-151 °C	
Appearance	White solid	[7]
Purity (Assay)	≥96.0%	
Solubility	Soluble in DMSO (≥58.1 mg/mL) and Ethanol (≥2.64 mg/mL with warming). Insoluble in water.	[1]
Storage Conditions	Store at -20°C or 2-8°C. Keep container tightly sealed in a dry, well-ventilated place.	[1]

Chemical Structure and Identifiers

The structure of **Fmoc-Phe-OPfp** combines the L-phenylalanine amino acid with two key functional groups: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and the C-terminal pentafluorophenyl (OPfp) activating ester.

- IUPAC Name: (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate[4][5]
- SMILES String: C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35[4]
- InChI Key: WKHPSOMXNCTXPK-QFIPXVFZSA-N[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe-OPfp is a cornerstone reagent for the Fmoc/tBu strategy in solid-phase peptide synthesis.[8] The Fmoc group provides a base-labile protecting group for the α -amino group, allowing for its removal under mild conditions that do not affect acid-labile side-chain protecting groups.[9] The OPfp ester is a pre-activated carboxylic acid, meaning it can react directly with a primary amine without the need for in situ coupling reagents like DCC or HBTU, although additives can be used to accelerate the reaction.[10][11]

The general workflow for incorporating a phenylalanine residue using **Fmoc-Phe-OPfp** into a peptide chain immobilized on a solid support is a two-stage process: Fmoc deprotection of the resin-bound peptide, followed by coupling with **Fmoc-Phe-OPfp**.

Experimental Protocols

The following protocols are generalized for manual solid-phase peptide synthesis on a standard resin (e.g., Rink Amide, Wang). Quantities and volumes should be scaled according to the resin's loading capacity and the synthesis scale.

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.[9][12]

Materials:

- Fmoc-protected peptide-resin
- Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
- DMF, peptide synthesis grade
- Reaction vessel suitable for SPPS

Methodology:

- Resin Swelling: If starting from a dry state, swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes. Drain the solvent.[13]

- First Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture gently (e.g., using a shaker or bubbling with nitrogen) for 3-5 minutes at room temperature.
[9][12]
- Drain: Drain the deprotection solution.
- Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-20 minutes at room temperature.[12][14]
- Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[10]
- Confirmation (Optional): Perform a Kaiser test on a few resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine.[9]

This procedure describes the coupling of the pre-activated **Fmoc-Phe-OPfp** to the newly exposed N-terminal amine on the resin.

Materials:

- Deprotected peptide-resin (from Protocol 4.1)
- **Fmoc-Phe-OPfp**
- DMF, peptide synthesis grade
- Optional Additive: 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOObt/Dhbt-OH)[10]
- Reaction vessel suitable for SPPS

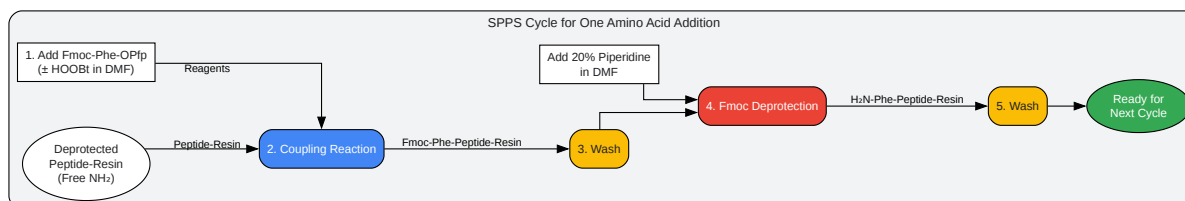
Methodology:

- Prepare Coupling Solution: In a separate vial, dissolve **Fmoc-Phe-OPfp** (3 equivalents relative to resin loading) in DMF. If used, also dissolve an additive like HOObt (1 equivalent) in this solution.[10]
- Add to Resin: Add the coupling solution to the washed, deprotected peptide-resin.

- Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the sequence's steric hindrance.[10]
- Monitoring: Reaction completion can be monitored by taking a few resin beads and performing a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have reacted and the coupling is complete.[13]
- Washing: Once the reaction is complete, drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[10] The resin is now ready for the next deprotection cycle.

Workflow Visualization

The cyclical nature of solid-phase peptide synthesis using **Fmoc-Phe-OPfp** is illustrated below. The process begins with an N-terminally deprotected peptide attached to a solid support, ready for the coupling step.



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